5-Chloro-2-fluorobenzaldehyde

Overview

Description

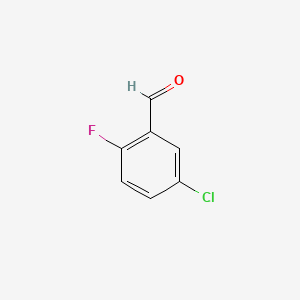

5-Chloro-2-fluorobenzaldehyde: is an organic compound with the molecular formula C7H4ClFO . It is a white or off-white solid with a strong pungent odor . This compound is part of the fluorinated benzaldehydes family, which are known for their applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where this compound is produced by reacting 5-chlorobenzaldehyde with a fluorinating agent . Another method includes the Claisen-Schmidt condensation reaction, which involves the reaction of aldehydes with acetone under microwave irradiation to produce benzalacetones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions using efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: 5-Chloro-2-fluorobenzoic acid.

Reduction: 5-Chloro-2-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-fluorobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new drugs.

Case Study: Synthesis of Thioxanthone Derivatives

In recent studies, this compound was used to synthesize thioxanthone derivatives through electrophilic trapping methods. The compound was employed to replace 2-fluorobenzaldehyde in a reaction sequence aimed at producing substituted 1-aminothioxanthones. Although the yield was modest (6%), this demonstrates its potential as a building block for more complex molecules .

Agrochemical Development

The compound is also explored in agrochemical research, particularly in developing herbicides and pesticides. Its chlorinated and fluorinated structure can enhance biological activity and selectivity.

Example: Herbicide Formulations

Research indicates that derivatives of this compound can be tailored to improve herbicidal activity against specific plant species. By modifying its structure, researchers aim to create more effective and environmentally friendly agrochemicals .

Material Science

In material science, this compound is utilized in synthesizing polymers and other materials with specific properties.

Synthesis of Functional Polymers

The compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its ability to undergo copolymerization reactions makes it a candidate for creating advanced materials suitable for various industrial applications .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, particularly in the development of sensors and detection methods.

Use in Sensor Development

Recent advancements have shown that this compound can be used to develop sensors for detecting specific analytes due to its reactive aldehyde group, which can form stable adducts with various substances .

Mechanism of Action

The mechanism of action of 5-chloro-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, which are crucial for modifying the compound’s chemical properties .

Comparison with Similar Compounds

- 2-Fluorobenzaldehyde

- 3-Fluorobenzaldehyde

- 4-Fluorobenzaldehyde

- 5-Chlorobenzaldehyde

Comparison: 5-Chloro-2-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring. This dual substitution enhances its reactivity and allows for a wider range of chemical modifications compared to its mono-substituted counterparts .

Biological Activity

5-Chloro-2-fluorobenzaldehyde (CAS No. 84194-30-9) is an aromatic aldehyde known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of 158.56 g/mol. The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier, making it a candidate for various therapeutic applications. Notably, it acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is significant in drug metabolism .

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClFO |

| Molecular Weight | 158.56 g/mol |

| Boiling Point | Not Available |

| Log P (octanol-water) | 2.4 |

| Solubility | 0.468 mg/ml |

| GI Absorption | High |

| BBB Permeant | Yes |

Antimicrobial Properties

Research indicates that derivatives of chlorinated and fluorinated phenols exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study on 2-chloro-5-fluorophenol demonstrated its antibacterial properties using the disc diffusion method, highlighting its potential as an antibacterial agent .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. In particular, studies involving flavonol derivatives have shown that compounds with similar functional groups can induce apoptosis in non-small cell lung cancer cells (A549). The mechanism involves the modulation of apoptosis-related proteins, suggesting that this compound could be explored further as a potential anticancer agent .

Interaction with Biological Molecules

The interaction of this compound with biomolecules such as DNA and serum albumins has been studied to evaluate its biological profile. Research on related compounds indicates that these interactions can lead to significant biological effects, including antioxidant activity and cytotoxicity against cancer cells .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial activity of phenolic compounds, this compound was tested against various gram-positive and gram-negative bacteria using the disc diffusion method. The results indicated a notable zone of inhibition, comparable to standard antibiotics like amoxicillin, suggesting its potential use in treating bacterial infections .

Case Study 2: Anticancer Potential

Another investigation focused on the synthesis of flavonol derivatives highlighted that compounds structurally related to this compound exhibited significant cytotoxic effects on A549 lung cancer cells. The study reported IC50 values lower than those of established chemotherapeutic agents, indicating a promising avenue for further research into this compound's anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-fluorobenzaldehyde in academic laboratories?

- Methodological Answer : The synthesis often involves halogenation or functional group interconversion. For example, chlorination of 2-fluorobenzaldehyde derivatives using reagents like sulfuryl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in solvents such as dichloromethane (DCM) at controlled temperatures (0–50°C) . Alternative routes include selective fluorination of chlorinated benzaldehyde precursors under catalytic conditions. Reaction optimization should prioritize regioselectivity, as competing side reactions (e.g., over-chlorination) may occur. Purification typically involves distillation or recrystallization.

Q. How can researchers confirm the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to verify aromatic proton splitting patterns (e.g., meta-fluorine coupling) and aldehyde proton resonance (~10 ppm) .

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F/C-Cl stretches (1100–600 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>98%) and rule out byproducts.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile aldehydes .

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via licensed chemical treatment facilities to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions but may slow kinetics. Balance via stepwise heating (e.g., initial cooling followed by gradual warming) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to improve halogenation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance solubility, while non-polar solvents (e.g., benzene) may improve selectivity .

- In-situ Monitoring : Use TLC or FTIR to track reaction progress and terminate at optimal conversion.

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Reproducibility Testing : Replicate synthesis and purification under documented conditions to verify literature values.

- Analytical Cross-Validation : Compare DSC (melting point) and PXRD (crystalline phase) data across batches .

- Impurity Profiling : Use HPLC-MS to identify trace contaminants (e.g., residual solvents, isomers) that may alter physical properties .

Q. What strategies enable selective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Aldehyde Protection : Convert the aldehyde to an acetal or imine to prevent unwanted nucleophilic attacks during subsequent reactions.

- Cross-Coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the chloro or fluoro positions .

- Electrophilic Substitution : Direct nitration or sulfonation at the para-position relative to electron-withdrawing groups (Cl/F) .

Properties

IUPAC Name |

5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUCEMLUHTMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378576 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-79-6 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.